molecular formula C12H15ClN2O B7494713 2-[2-(4-Chlorophenyl)pyrrolidin-1-yl]acetamide

2-[2-(4-Chlorophenyl)pyrrolidin-1-yl]acetamide

Cat. No. B7494713
M. Wt: 238.71 g/mol
InChI Key: CHOUZIIPFHLWKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(4-Chlorophenyl)pyrrolidin-1-yl]acetamide, also known as CPCA, is a chemical compound that belongs to the class of pyrrolidine derivatives. It has gained significant attention in the scientific community due to its potential use in the field of neuroscience. CPCA is a potent and selective inhibitor of dopamine transporter (DAT), which makes it a valuable tool for studying the role of dopamine in the brain.

Mechanism of Action

2-[2-(4-Chlorophenyl)pyrrolidin-1-yl]acetamide acts as a competitive inhibitor of DAT, which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting DAT, 2-[2-(4-Chlorophenyl)pyrrolidin-1-yl]acetamide increases the concentration of dopamine in the synaptic cleft, which leads to increased activation of dopamine receptors and subsequent physiological effects.
Biochemical and Physiological Effects:
2-[2-(4-Chlorophenyl)pyrrolidin-1-yl]acetamide has been shown to have various biochemical and physiological effects in animal models. It has been found to increase locomotor activity, induce hyperactivity, and enhance the rewarding effects of drugs of abuse. 2-[2-(4-Chlorophenyl)pyrrolidin-1-yl]acetamide has also been shown to have neuroprotective effects in animal models of Parkinson's disease.

Advantages and Limitations for Lab Experiments

2-[2-(4-Chlorophenyl)pyrrolidin-1-yl]acetamide has several advantages as a research tool. It is a potent and selective inhibitor of DAT, which makes it a valuable tool for studying the role of dopamine in the brain. 2-[2-(4-Chlorophenyl)pyrrolidin-1-yl]acetamide is also relatively easy to synthesize and has a long shelf life. However, there are also limitations to its use. 2-[2-(4-Chlorophenyl)pyrrolidin-1-yl]acetamide can have off-target effects on other neurotransmitter systems, which can complicate data interpretation. Additionally, 2-[2-(4-Chlorophenyl)pyrrolidin-1-yl]acetamide can have toxic effects at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 2-[2-(4-Chlorophenyl)pyrrolidin-1-yl]acetamide. One area of interest is the development of new derivatives of 2-[2-(4-Chlorophenyl)pyrrolidin-1-yl]acetamide with improved pharmacological properties. Another area of interest is the use of 2-[2-(4-Chlorophenyl)pyrrolidin-1-yl]acetamide in combination with other drugs to enhance its therapeutic effects. Additionally, there is a need for further research on the long-term effects of 2-[2-(4-Chlorophenyl)pyrrolidin-1-yl]acetamide on the brain and its potential use in the treatment of neurological disorders.

Synthesis Methods

The synthesis of 2-[2-(4-Chlorophenyl)pyrrolidin-1-yl]acetamide involves the reaction of 4-chlorophenylacetonitrile with pyrrolidine in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is then reacted with acetic anhydride to obtain 2-[2-(4-Chlorophenyl)pyrrolidin-1-yl]acetamide in high yield and purity.

Scientific Research Applications

2-[2-(4-Chlorophenyl)pyrrolidin-1-yl]acetamide has been extensively used in scientific research to study the role of dopamine in various physiological and pathological conditions. It has been found to be effective in reducing dopamine uptake and increasing dopamine release, which makes it a potential therapeutic agent for the treatment of dopamine-related disorders such as Parkinson's disease, schizophrenia, and addiction.

properties

IUPAC Name

2-[2-(4-chlorophenyl)pyrrolidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O/c13-10-5-3-9(4-6-10)11-2-1-7-15(11)8-12(14)16/h3-6,11H,1-2,7-8H2,(H2,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHOUZIIPFHLWKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)CC(=O)N)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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